(S)-2-Amino-3-(7-cyano-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(7-cyano-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring an indole ring substituted with a cyano group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole derivatives and amino acids.
Key Steps:
Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(7-cyano-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-9-8(6-15-11(7)9)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
FJGPUTWOJHMELC-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N)C#N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.